molecular formula C12H6Cl2N2 B3189586 2,7-Dichlorophenazine CAS No. 3372-79-0

2,7-Dichlorophenazine

Cat. No.: B3189586
CAS No.: 3372-79-0
M. Wt: 249.09 g/mol
InChI Key: NWAQHIWGPITNGK-UHFFFAOYSA-N
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Description

2,7-Dichlorophenazine is an organic compound with the molecular formula C₁₂H₆Cl₂N₂. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . Phenazines are heterocyclic compounds containing nitrogen atoms, and this compound is a chlorinated derivative of phenazine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichlorophenazine typically involves the chlorination of phenazine. One common method is the Wohl–Aue reaction, which involves the condensation of o-phenylenediamine with glyoxal, followed by chlorination using chlorine gas or other chlorinating agents . The reaction conditions often require a solvent such as acetic acid and elevated temperatures to facilitate the chlorination process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichlorophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenazines, which can have different biological and chemical properties .

Scientific Research Applications

2,7-Dichlorophenazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dichlorophenazine involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions contribute to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Uniqueness: 2,7-Dichlorophenazine is unique due to its specific chlorination pattern, which imparts distinct chemical reactivity and biological activity. Its chlorinated structure enhances its stability and makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,7-dichlorophenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAQHIWGPITNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293124
Record name 2,7-Dichlorophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3372-79-0
Record name NSC87327
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Dichlorophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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